molecular formula C19H14N2O3 B2879271 6-hydroxy-4-[(1H-imidazol-1-yl)methyl]-7-phenyl-2H-chromen-2-one CAS No. 859662-51-4

6-hydroxy-4-[(1H-imidazol-1-yl)methyl]-7-phenyl-2H-chromen-2-one

Cat. No.: B2879271
CAS No.: 859662-51-4
M. Wt: 318.332
InChI Key: QSDGPOIOZGSLDI-UHFFFAOYSA-N
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Description

6-hydroxy-4-[(1H-imidazol-1-yl)methyl]-7-phenyl-2H-chromen-2-one is a synthetic coumarin derivative offered for research purposes. This compound features a coumarin core structure, a privileged scaffold in medicinal chemistry known for diverse biological activities, which is further functionalized with phenyl and imidazole substituents . The imidazole ring is a key pharmacophore in many bioactive molecules, and its introduction onto the coumarin scaffold is designed to modulate the compound's electronic properties and potential for molecular interactions, such as with enzyme active sites . Coumarin derivatives have been extensively investigated for their wide range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities . Specifically, substitutions at the C-4 position of the coumarin ring, such as the imidazolylmethyl group in this compound, are often associated with enhanced biological potency . Researchers are exploring such compounds for their potential to modulate key cellular signaling pathways . The structural motif of this compound suggests its primary research value lies in the exploration of new therapeutic agents, particularly in oncology and infectious disease. Its mechanism of action is likely target-specific, but may involve enzyme inhibition or interaction with other macromolecular targets, a hypothesis that can be investigated through techniques like molecular docking studies . This product is intended for in vitro research only. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

6-hydroxy-4-(imidazol-1-ylmethyl)-7-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3/c22-17-9-16-14(11-21-7-6-20-12-21)8-19(23)24-18(16)10-15(17)13-4-2-1-3-5-13/h1-10,12,22H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDGPOIOZGSLDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C3C(=CC(=O)OC3=C2)CN4C=CN=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-4-[(1H-imidazol-1-yl)methyl]-7-phenyl-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-methylchromen-2-one with imidazole in the presence of a suitable base. The reaction is carried out in a solvent such as acetone or ethanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-4-[(1H-imidazol-1-yl)methyl]-7-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazole ring can be reduced to form a dihydroimidazole derivative.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of 6-oxo-4-(imidazol-1-ylmethyl)-7-phenylchromen-2-one.

    Reduction: Formation of 6-hydroxy-4-(dihydroimidazol-1-ylmethyl)-7-phenylchromen-2-one.

    Substitution: Formation of substituted phenyl derivatives, such as 6-hydroxy-4-(imidazol-1-ylmethyl)-7-(bromophenyl)chromen-2-one.

Scientific Research Applications

6-hydroxy-4-[(1H-imidazol-1-yl)methyl]-7-phenyl-2H-chromen-2-one has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 6-hydroxy-4-[(1H-imidazol-1-yl)methyl]-7-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions in enzymes, inhibiting their activity. This compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The target compound’s structural analogs differ in substitution patterns, heterocyclic groups, and additional functional groups, leading to variations in biological activity and physicochemical properties. Below is a comparative analysis:

Table 1: Structural Comparison of Coumarin Derivatives
Compound Name Substituents (Position) Key Functional Groups Biological Activity (Reported)
6-Hydroxy-4-[(1H-imidazol-1-yl)methyl]-7-phenyl-2H-chromen-2-one (Target) -OH (6), -Ph (7), -CH₂-Imidazole (4) Imidazole, hydroxy, phenyl Not explicitly reported
2-(3,4-Dimethoxyphenyl)-5,6,8-trifluoro-7-(1H-imidazol-1-yl)-4H-chromen-4-one -F (5,6,8), -OCH₃ (3,4), -Imidazole (7) Fluoro, methoxy, imidazole Antiviral (H1N1, Coxsackie B3)
3-(1H-Benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one -OH (7), -C₂H₅ (6), -Benzimidazole (3) Benzimidazole, hydroxy, ethyl Not explicitly reported
6-Hydroxy-4-((4-methylpiperazin-1-yl)methyl)-7-phenyl-2H-chromen-2-one -OH (6), -Ph (7), -CH₂-Piperazine (4) Piperazine, hydroxy, phenyl Discontinued (potential stability issues)
7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4h-chromen-4-one -OH (7), -CF₃ (2), -OCH₃ (4-Ph) Trifluoromethyl, methoxy, hydroxy Not explicitly reported

Physicochemical Properties

  • Hydrophilicity : The hydroxy and imidazole groups in the target compound enhance hydrophilicity compared to analogs with trifluoromethyl or methoxy groups.

Biological Activity

6-Hydroxy-4-[(1H-imidazol-1-yl)methyl]-7-phenyl-2H-chromen-2-one is a coumarin derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structural features, has been studied for its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Chemical Structure

The compound's chemical structure can be represented as follows:

C17H14N2O3\text{C}_{17}\text{H}_{14}\text{N}_2\text{O}_3

Antimicrobial Activity

Research indicates that coumarin derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that various coumarin analogs showed efficacy against Mycobacterium tuberculosis, with some compounds achieving minimum inhibitory concentrations (MIC) as low as 8 μg/mL. The mechanism of action often involves the inhibition of bacterial biofilm formation and interference with essential metabolic pathways in bacteria .

Anticancer Properties

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated that certain coumarin derivatives can induce apoptosis in cancer cell lines, such as SW480 and PC3 cells. For instance, a related compound was found to have an IC50 value of 1.01 μM against SW480 cells, indicating potent cytotoxic activity . The mechanism is believed to involve the modulation of tumor-suppressor proteins and the induction of DNA damage.

Structure-Activity Relationship (SAR)

The biological activity of coumarins is often linked to their structural characteristics. Modifications at specific positions on the coumarin ring can enhance or diminish their biological effects. For instance, substituents like halogens or hydroxyl groups at certain positions have been shown to improve anticancer and antimicrobial activities .

Table 1: Summary of Biological Activities

Activity TypeCompoundIC50/MIC ValueReference
Antimicrobial6-Hydroxy CoumarinMIC = 8 μg/mL
AnticancerSW480 Cell LineIC50 = 1.01 μM
AnticancerPC3 Cell LineIC50 = 32.01 μg/mL

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the activity of several coumarin derivatives against Mycobacterium tuberculosis. Among them, a derivative similar to this compound demonstrated significant bactericidal effects with an IC50 value lower than standard treatments .

Case Study 2: Cancer Cell Apoptosis
In another investigation, the compound was tested on various cancer cell lines, revealing its ability to induce apoptosis through mechanisms involving cell cycle arrest and chromatin condensation. This study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics .

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